molecular formula C15H12F3NO4 B11094915 1-[(2-Methoxybenzyl)oxy]-2-nitro-4-(trifluoromethyl)benzene

1-[(2-Methoxybenzyl)oxy]-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B11094915
M. Wt: 327.25 g/mol
InChI Key: GVWASLQJCUPCOG-UHFFFAOYSA-N
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Description

1-[(2-Methoxybenzyl)oxy]-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by its complex aromatic structure This compound features a benzene ring substituted with a methoxybenzyl group, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxybenzyl)oxy]-2-nitro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes:

    Trifluoromethylation: The trifluoromethyl group can be introduced via a reaction with a trifluoromethylating agent like trifluoromethyl iodide in the presence of a catalyst.

    Etherification: The final step involves the etherification of the benzene ring with 2-methoxybenzyl alcohol under basic conditions.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methoxybenzyl)oxy]-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as alkoxides or amines.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products:

    Reduction: 1-[(2-Aminobenzyl)oxy]-2-nitro-4-(trifluoromethyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

1-[(2-Methoxybenzyl)oxy]-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its functional groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound’s mechanism of action is primarily influenced by its functional groups:

    Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological targets.

    Trifluoromethyl Group: Enhances the compound’s lipophilicity and metabolic stability, influencing its interaction with molecular targets.

    Methoxybenzyl Group: Provides steric hindrance and electronic effects that modulate the compound’s reactivity.

Comparison with Similar Compounds

    1-[(2-Methoxybenzyl)oxy]-2-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-[(2-Methoxybenzyl)oxy]-4-(trifluoromethyl)benzene: Lacks the nitro group, affecting its reactivity and applications.

Uniqueness: 1-[(2-Methoxybenzyl)oxy]-2-nitro-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both nitro and trifluoromethyl groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C15H12F3NO4

Molecular Weight

327.25 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methoxy]-2-nitro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C15H12F3NO4/c1-22-13-5-3-2-4-10(13)9-23-14-7-6-11(15(16,17)18)8-12(14)19(20)21/h2-8H,9H2,1H3

InChI Key

GVWASLQJCUPCOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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